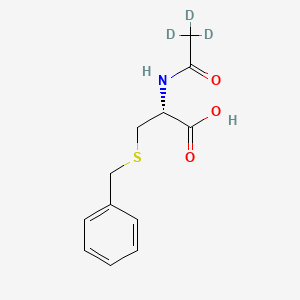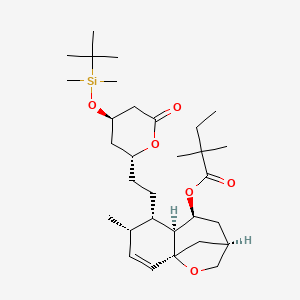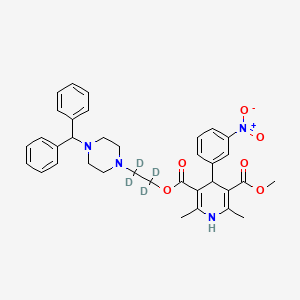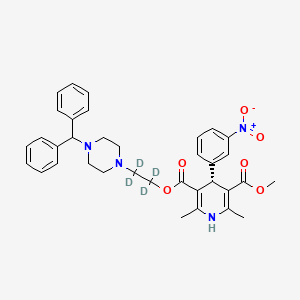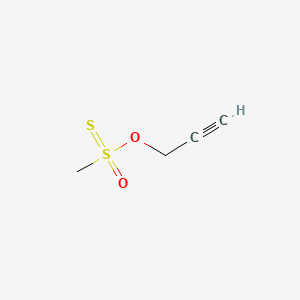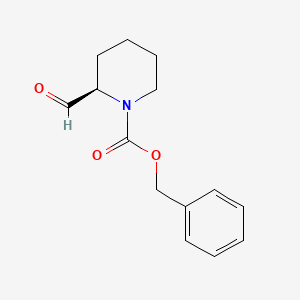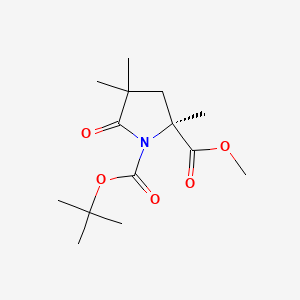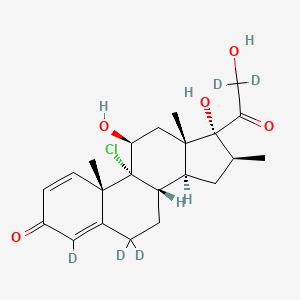
贝氯米松-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Beclomethasone-d5 is a deuterated form of Beclomethasone, a synthetic corticosteroid used primarily for its anti-inflammatory and immunosuppressive properties. The deuterium labeling in Beclomethasone-d5 enhances its stability and allows for more precise pharmacokinetic studies. This compound is particularly useful in research settings to trace metabolic pathways and understand the drug’s behavior in biological systems .
科学研究应用
Beclomethasone-d5 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to understand the drug’s behavior and interactions.
Biology: Helps in studying the biological pathways and mechanisms of action of corticosteroids.
Medicine: Used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of Beclomethasone.
Industry: Employed in the development of new corticosteroid formulations and in quality control processes to ensure the stability and efficacy of the drug
作用机制
Target of Action
Beclomethasone-d5 is a deuterated compound of Beclomethasone . The primary target of Beclomethasone-d5 is the glucocorticoid receptor . This receptor mediates the therapeutic action of Beclomethasone-d5 . Glucocorticoid receptors are involved in the regulation of various physiological processes, including immune response and inflammation.
Mode of Action
Beclomethasone-d5, like Beclomethasone, is a prodrug . It is rapidly converted into its active metabolite, beclomethasone 17-monopropionate (17-BMP) , upon administration . This metabolite has a high binding affinity for the glucocorticoid receptor . The binding of 17-BMP to the glucocorticoid receptor leads to anti-inflammatory, antipruritic, and anti-allergy effects .
Biochemical Pathways
It is known that the activation of the glucocorticoid receptor by 17-bmp leads to the attenuation of inflammatory responses . This is achieved by suppressing the actions of various inflammatory cells, such as mast cells, eosinophils, basophils, lymphocytes, macrophages, and neutrophils .
Pharmacokinetics
The pharmacokinetics of Beclomethasone-d5 are expected to be similar to those of Beclomethasone. Beclomethasone is rapidly converted into 17-BMP upon administration . The absolute bioavailability of inhaled Beclomethasone is low (2%), but the bioavailability of the active metabolite 17-BMP is high (62%) for inhaled dosing . Approximately 36% of this is due to pulmonary absorption .
Result of Action
The binding of 17-BMP to the glucocorticoid receptor results in anti-inflammatory, antipruritic, and anti-allergy effects . This leads to the reduction of symptoms in various inflammatory conditions, such as asthma, allergic rhinitis, and dermatoses .
Action Environment
The efficacy and safety of Beclomethasone-d5 are likely to be influenced by various environmental factors, although specific studies on Beclomethasone-d5 are lacking. For Beclomethasone, it has been shown that its effectiveness can be influenced by the method of administration . For example, inhaled Beclomethasone remains active locally in the lung without causing significant side effects associated with systemic corticosteroids .
生化分析
Biochemical Properties
Beclomethasone-d5 interacts with the glucocorticoid receptor, mediating its therapeutic action . It is a prodrug of an active metabolite beclomethasone 17-monopropionate (17-BMP), which has potent anti-inflammatory activity .
Cellular Effects
Beclomethasone-d5, through its active metabolite 17-BMP, exerts anti-inflammatory effects on various types of cells . It influences cell function by modulating cell signaling pathways and gene expression, thereby reducing inflammation .
Molecular Mechanism
Beclomethasone-d5 is rapidly converted into 17-BMP upon administration . 17-BMP acts on the glucocorticoid receptor to mediate its therapeutic action . This interaction results in changes in gene expression, leading to its anti-inflammatory effects .
Temporal Effects in Laboratory Settings
The effects of Beclomethasone-d5 can change over time in laboratory settings . It has been shown to synergistically relax human bronchi, with the extent of this interaction being very strong at low-to-medium concentrations .
Dosage Effects in Animal Models
In animal models, the effects of Beclomethasone-d5 can vary with different dosages . For instance, a study showed that a hydrogel formulation of Beclomethasone-d5 successfully treated sub-chronic dermatitis in an animal model within a shorter period of time compared to a commercial cream .
Metabolic Pathways
Beclomethasone-d5 is involved in metabolic pathways mediated by esterases CYP3A . It is rapidly and extensively hydrolyzed to form beclomethasone-17-monopropionate (17-BMP), beclomethasone-21-monopropionate (21-BMP), and beclomethasone (BOH) .
Transport and Distribution
Beclomethasone-d5 is transported and distributed within cells and tissues . It has negligible oral and intranasal bioavailability due to extensive presystemic conversion of Beclomethasone-d5 to 17-BMP in the lung .
Subcellular Localization
Given its mechanism of action, it is likely to be localized in the cytoplasm where it interacts with the glucocorticoid receptor .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Beclomethasone-d5 involves the incorporation of deuterium atoms into the Beclomethasone molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule.
Industrial Production Methods: Industrial production of Beclomethasone-d5 typically involves large-scale hydrogen-deuterium exchange reactions under controlled conditions to ensure high purity and yield. The process may include:
Catalytic Exchange: Utilizing catalysts to facilitate the exchange of hydrogen with deuterium.
Purification Steps: Employing chromatographic techniques to purify the final product and remove any non-deuterated impurities.
化学反应分析
Types of Reactions: Beclomethasone-d5 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert Beclomethasone-d5 into its active forms.
Substitution: Deuterium atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions include various deuterated metabolites and derivatives of Beclomethasone-d5, which are useful for further pharmacological studies .
相似化合物的比较
Beclomethasone Dipropionate: The non-deuterated form of Beclomethasone, widely used in clinical settings.
Dexamethasone: Another synthetic corticosteroid with similar anti-inflammatory properties.
Prednisolone: A corticosteroid used for its anti-inflammatory and immunosuppressive effects.
Uniqueness of Beclomethasone-d5: The primary uniqueness of Beclomethasone-d5 lies in its deuterium labeling, which enhances its stability and allows for detailed pharmacokinetic and metabolic studies. This makes it a valuable tool in research settings, providing insights that are not possible with non-deuterated compounds .
属性
IUPAC Name |
(8S,9R,10S,11S,13S,14S,16S,17R)-9-chloro-4,6,6-trideuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-11,17-dihydroxy-10,13,16-trimethyl-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29ClO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3/t12-,15-,16-,17-,19-,20-,21-,22-/m0/s1/i4D2,9D,11D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBMKJKDGKREAPL-PAEDUFRWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C2[C@](C=CC1=O)([C@]3([C@H](C[C@]4([C@H]([C@@H]3CC2([2H])[2H])C[C@@H]([C@@]4(C(=O)C([2H])([2H])O)O)C)C)O)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
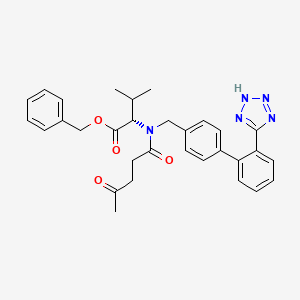

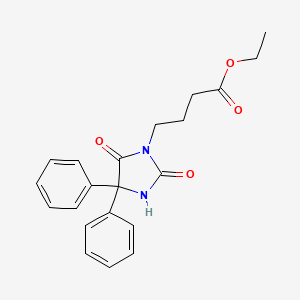
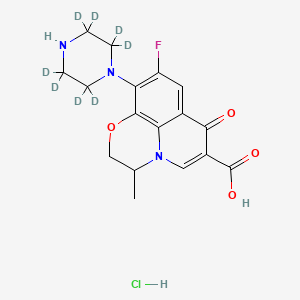
![(2S,3S,4S,5R,6S)-6-[(2S,3aR,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B563754.png)
![(2S,3S,4S,5R,6S)-6-[(2S,3aR,7aS)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B563755.png)
